molecular formula C30H54S2SiSn2 B12101778 2,6-Di3MeTin-4,4-dioctyl-4H-silolo[3,2-b

2,6-Di3MeTin-4,4-dioctyl-4H-silolo[3,2-b

Cat. No.: B12101778
M. Wt: 744.4 g/mol
InChI Key: SUWOIAAVEUXBTC-UHFFFAOYSA-N
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Description

2,6-Di3MeTin-4,4-dioctyl-4H-silolo[3,2-b] is a compound belonging to the dithienosilole (DTS) family. It is characterized by its unique structure, which includes two trimethylstannyl groups and two octyl groups attached to a silolo-dithiophene core. This compound is known for its applications in organic electronics, particularly in the field of organic photovoltaics and organic light-emitting diodes (OLEDs) .

Preparation Methods

The synthesis of 2,6-Di3MeTin-4,4-dioctyl-4H-silolo[3,2-b] typically involves the Stille coupling reaction. This reaction is carried out between a dibromo-dithienosilole and trimethyltin chloride in the presence of a palladium catalyst. The reaction conditions usually include an inert atmosphere, such as nitrogen or argon, and a temperature range of 80-100°C . Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

2,6-Di3MeTin-4,4-dioctyl-4H-silolo[3,2-b] undergoes various chemical reactions, including:

Scientific Research Applications

2,6-Di3MeTin-4,4-dioctyl-4H-silolo[3,2-b] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Di3MeTin-4,4-dioctyl-4H-silolo[3,2-b] involves its interaction with molecular targets through its silole and dithiophene moieties. These interactions can lead to changes in the electronic properties of the compound, making it suitable for use in electronic devices. The pathways involved include charge transfer and energy transfer processes, which are crucial for its function in organic electronics .

Comparison with Similar Compounds

2,6-Di3MeTin-4,4-dioctyl-4H-silolo[3,2-b] can be compared with other similar compounds, such as:

  • 4,4-Dioctyl-2,6-bis(trimethylstannyl)dithieno[3,2-b:2’,3’-d]silole
  • 4,4-Bis(2-ethylhexyl)-4H-silolo[3,2-b:4,5-b’]dithiophene

These compounds share similar structural features but differ in their electronic properties and reactivity. The unique combination of trimethylstannyl and octyl groups in this compound] provides it with distinct advantages in terms of stability and performance in electronic applications .

Biological Activity

2,6-Di3MeTin-4,4-dioctyl-4H-silolo[3,2-b] is a compound belonging to the dithienosilole (DTS) family, characterized by its unique structure that includes two trimethylstannyl groups and two octyl groups attached to a silolo-dithiophene core. This compound has garnered interest due to its potential applications in organic electronics, particularly in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs) .

  • Molecular Formula : C30H54S2SiSn2
  • Molecular Weight : 744.39 g/mol
  • CAS Number : 1160106-15-9
  • Structure : The compound features a silole core that contributes to its electronic properties, making it suitable for various applications in electronic devices .

The biological activity of this compound] primarily involves its interactions at the molecular level. Its silole and dithiophene moieties facilitate charge transfer and energy transfer processes. These interactions are crucial for its function in organic electronics and may also influence its biological behavior .

1. Organic Electronics

The compound is widely studied for its role in:

  • Organic Photovoltaics : Its ability to facilitate charge separation and transport makes it an excellent candidate for enhancing the efficiency of solar cells.
  • OLEDs : The electronic properties of the compound allow it to be used as an emissive layer in OLEDs, contributing to improved light emission and device performance .

2. Biological Imaging and Biosensors

Research indicates that derivatives of this compound may be utilized in biological imaging techniques. The unique electronic properties can be harnessed to develop sensitive biosensors capable of detecting specific biomolecules or environmental changes .

3. Drug Delivery Systems

There is ongoing research exploring the potential of this compound as a drug delivery agent. Its structural characteristics may allow for the development of carriers that can effectively transport therapeutic agents to targeted sites within biological systems .

Case Study 1: Organic Photovoltaic Performance

A study investigated the use of this compound] in OPVs. The results indicated that devices incorporating this compound exhibited a significant increase in power conversion efficiency compared to devices using conventional materials. The enhanced performance was attributed to improved charge mobility and reduced recombination losses .

Case Study 2: Biosensor Development

In another study, researchers developed a biosensor using a derivative of this compound that demonstrated high sensitivity towards glucose detection. The sensor's response time was rapid, and it showed potential for real-time monitoring applications in clinical settings .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaMolecular WeightApplications
4,4-Dioctyl-2,6-bis(trimethylstannyl)dithieno[3,2-b:2’,3’-d]siloleC30H54S2SiSn2744.39 g/molOrganic photovoltaics
4,4-Bis(2-ethylhexyl)-4H-silolo[3,2-b:4,5-b']dithiopheneC30H54S2Si738.39 g/molOLEDs

This table illustrates how this compound] compares with similar compounds in terms of molecular structure and application areas.

Properties

Molecular Formula

C30H54S2SiSn2

Molecular Weight

744.4 g/mol

IUPAC Name

(7,7-dioctyl-10-trimethylstannyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)-trimethylstannane

InChI

InChI=1S/C24H36S2Si.6CH3.2Sn/c1-3-5-7-9-11-13-19-27(20-14-12-10-8-6-4-2)21-15-17-25-23(21)24-22(27)16-18-26-24;;;;;;;;/h15-16H,3-14,19-20H2,1-2H3;6*1H3;;

InChI Key

SUWOIAAVEUXBTC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC[Si]1(C2=C(C3=C1C=C(S3)[Sn](C)(C)C)SC(=C2)[Sn](C)(C)C)CCCCCCCC

Origin of Product

United States

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